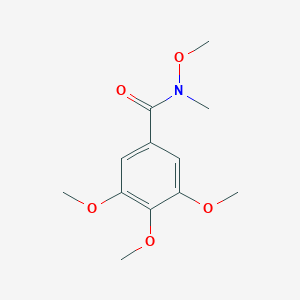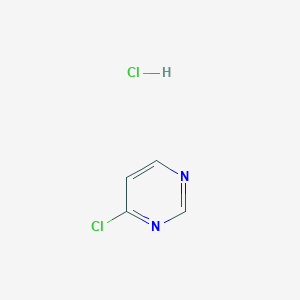
(R)-4-Chlorobenzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Chlorobenzhydrol, also known as 4-CB, is a chiral compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 197.66 g/mol. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in different fields of research.
Wirkmechanismus
The mechanism of action of (R)-4-Chlorobenzhydrol is not fully understood. However, it has been found to interact with certain receptors in the body, particularly the serotonin 5-HT2A receptor. This interaction leads to the activation of the receptor, resulting in various physiological effects.
Biochemical and Physiological Effects:
(R)-4-Chlorobenzhydrol has been found to have various biochemical and physiological effects, including the following:
1. It has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
2. It has been found to have antipsychotic effects, reducing the symptoms of psychosis.
3. It has been found to have anti-inflammatory effects, reducing inflammation in the body.
4. It has been found to have antitumor effects, inhibiting the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-4-Chlorobenzhydrol has several advantages and limitations for lab experiments, including the following:
Advantages:
1. It is a chiral compound, making it a valuable tool in the study of chiral chemistry.
2. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of pharmacology.
3. It is relatively easy to synthesize, making it readily available for use in lab experiments.
Limitations:
1. It is a controlled substance, requiring special permits and licenses for use in lab experiments.
2. It has been found to have potential toxic effects, requiring careful handling and disposal.
3. It has limited solubility in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the use of (R)-4-Chlorobenzhydrol in scientific research, including the following:
1. Further studies on the mechanism of action of (R)-4-Chlorobenzhydrol.
2. Development of new synthetic methods for the preparation of (R)-4-Chlorobenzhydrol.
3. Study of the potential therapeutic applications of (R)-4-Chlorobenzhydrol in the treatment of various diseases.
4. Development of new derivatives of (R)-4-Chlorobenzhydrol with improved properties and efficacy.
Conclusion:
(R)-4-Chlorobenzhydrol is a valuable tool in scientific research, particularly in the field of pharmacology. Its various biochemical and physiological effects make it a versatile compound with numerous applications. Further research on its mechanism of action and potential therapeutic applications is needed to fully understand its potential in the field of medicine.
Synthesemethoden
The synthesis of (R)-4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using a chiral reducing agent. The most commonly used reducing agent is sodium borohydride (NaBH4) in the presence of a chiral ligand. The chiral ligand used in the reduction process determines the stereoselectivity of the reaction, resulting in the formation of either (R)- or (S)-4-Chlorobenzhydrol.
Wissenschaftliche Forschungsanwendungen
(R)-4-Chlorobenzhydrol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have various applications, including the following:
1. As a chiral auxiliary in the synthesis of other chiral compounds.
2. As a reagent in the determination of the enantiomeric purity of other chiral compounds.
3. As a ligand in the preparation of chiral metal complexes.
4. As a tool in the study of the mechanism of action of certain drugs.
Eigenschaften
CAS-Nummer |
123535-85-3 |
|---|---|
Produktname |
(R)-4-Chlorobenzhydrol |
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
(R)-(4-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
InChI-Schlüssel |
AJYOOHCNOXWTKJ-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
